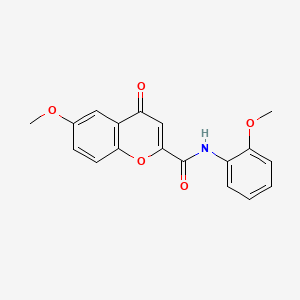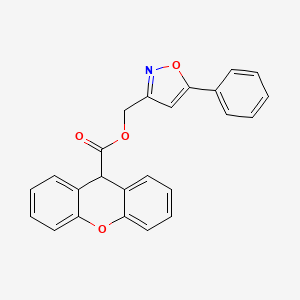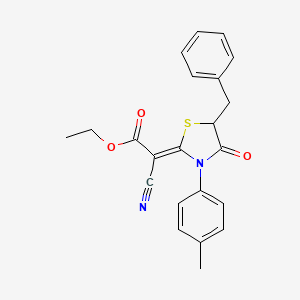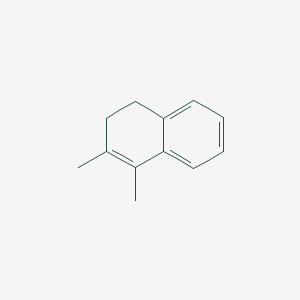![molecular formula C15H13ClN4O3S2 B2995593 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1788543-48-5](/img/structure/B2995593.png)
5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a furan ring, an imidazole ring, a pyrazole ring, a thiophene ring, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as Suzuki-Miyaura coupling , which is a widely-used method for forming carbon-carbon bonds. This method involves the use of organoboron reagents, which are relatively stable and environmentally benign .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The furan component of the compound has been recognized for its antibacterial properties. Furan derivatives have been shown to be effective against a range of bacterial strains, including both gram-positive and gram-negative bacteria . The presence of the furan moiety in this compound suggests potential for developing new antibacterial agents that could help address the challenge of microbial resistance.
Urease Inhibition
Research indicates that furan derivatives can act as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating infections caused by urease-producing bacteria. This application is particularly relevant in the medical field for the treatment of peptic ulcers and urinary tract infections.
Antimicrobial Properties
The thiophene moiety is known for its antimicrobial effects. Compounds containing thiophene have been reported to exhibit significant inhibitory activity against various microorganisms . This suggests that the compound could be valuable in the synthesis of new antimicrobial drugs.
Enzyme Inhibition
Imidazole derivatives are known to inhibit various enzymes, which is crucial in the development of drugs for diseases where enzyme regulation is necessary . The imidazole ring in this compound could potentially be exploited for enzyme inhibition applications.
Antiviral Activity
Indole derivatives, which share structural similarities with imidazole, have been reported to possess antiviral properties . This suggests that the compound could be explored for its potential use in antiviral drug development.
Anti-inflammatory and Analgesic Effects
Compounds with furan rings have been associated with anti-inflammatory and analgesic activities . This compound could, therefore, be investigated for its efficacy in treating inflammatory conditions and pain management.
Antioxidant Properties
Furan derivatives are also known for their antioxidant effects, which play a significant role in preventing oxidative stress-related diseases . The compound’s potential antioxidant properties could be harnessed in the development of therapies for conditions caused by oxidative damage.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-13-3-4-15(24-13)25(21,22)17-5-6-19-7-8-20-14(19)10-11(18-20)12-2-1-9-23-12/h1-4,7-10,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSNRXSNAIHVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2995511.png)
![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)

![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2995517.png)
![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)
![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)